Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic chemistry, designating it as 5-thiazolecarboxylic acid, 2-bromo-4-(3,5-difluorophenyl)-, ethyl ester. This nomenclature precisely defines the structural arrangement by identifying the thiazole ring as the parent heterocycle, with the carboxylic acid functionality at position 5 existing in its ethyl ester form. The substitution pattern is explicitly described through the positional indicators, where the bromine atom occupies position 2 of the thiazole ring, and the 3,5-difluorophenyl group is attached at position 4. The Chemical Abstracts Service registry number for this compound is established as 1188123-06-9, providing a unique identifier for database searches and regulatory documentation.
The molecular formula C₁₂H₈BrF₂NO₂S accurately represents the atomic composition, encompassing twelve carbon atoms, eight hydrogen atoms, one bromine atom, two fluorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The calculated molecular weight of 348.16 grams per mole reflects the substantial contribution of the halogen substituents to the overall molecular mass. The molecular formula demonstrates the presence of multiple heteroatoms, creating a complex electronic environment that significantly influences the compound's chemical reactivity and physical properties. The incorporation of both bromine and fluorine atoms introduces substantial electronegativity differences within the molecular framework, contributing to unique dipole moments and intermolecular interaction patterns.
Properties
IUPAC Name |
ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO2S/c1-2-18-11(17)10-9(16-12(13)19-10)6-3-7(14)5-8(15)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSWPHIDZMRDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694657 | |
| Record name | Ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188123-06-9 | |
| Record name | Ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate as a Key Intermediate
Experimental data from related compounds show high-yield bromination of ethyl 2-amino-4-methylthiazole-5-carboxylate to give ethyl 2-bromo-4-methylthiazole-5-carboxylate, which serves as a precursor for further functionalization.
These methods demonstrate effective bromination at the 2-position of the thiazole ring, which is critical before introducing the 3,5-difluorophenyl substituent.
Introduction of the 3,5-Difluorophenyl Group at the 4-Position
The 4-position substitution with aryl groups is commonly achieved by palladium-catalyzed Suzuki coupling:
This step is adaptable to the 3,5-difluorophenyl boronic acid, allowing selective coupling to the thiazole 4-position.
Reaction Conditions and Purification Techniques
- Solvents: Acetonitrile, ethyl acetate, toluene, ethanol, and mixtures thereof are commonly used.
- Temperature: Bromination and coupling reactions are typically conducted at 0 °C to 100 °C depending on the step.
- Catalysts: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are employed for cross-coupling.
- Bases: Potassium carbonate or cesium carbonate are used to facilitate coupling.
- Purification: Flash column chromatography on silica gel using hexane/ethyl acetate mixtures is standard for isolating pure products.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of 2-amino-4-methylthiazole-5-carboxylate | Bromo-trimethylsilane, nitrosooxypropane, CH3CN/EtOAc, 0–20 °C, 24 h | 85–87 | High yield, mild conditions |
| 2 | Suzuki Coupling | 3,5-Difluorophenyl boronic acid, Pd(dppf)Cl2, Cs2CO3, 2-MeTHF/H2O, 100 °C, overnight | ~73 | Efficient arylation at 4-position |
| 3 | Alternative Hantzsch Synthesis | α-Haloketone (3,5-difluorophenyl substituted), thioamide, reflux | Variable | Direct thiazole ring formation |
Research Findings and Practical Considerations
- The bromination at the 2-position is critical and best performed under controlled temperature to avoid over-bromination or decomposition.
- Palladium-catalyzed coupling reactions tolerate the difluoro substitution well, providing good yields of the arylated thiazole.
- Purification by chromatography is essential to remove palladium residues and side products.
- Scale-up may benefit from continuous flow techniques to improve safety and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., m-CPBA, H2O2), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Coupling Reactions: Palladium catalysts, bases (e.g., K3PO4), and solvents (e.g., toluene, DMF).
Major Products Formed
Substitution Reactions: Substituted thiazoles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Coupling Reactions: Biaryl and heteroaryl compounds.
Scientific Research Applications
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Key Compounds:
Ethyl 2-chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylate (CAS: SC-26710) Formula: C₁₄H₁₁ClF₃NO₂S Substituents: Chlorine (2-position), 4-trifluoromethylphenyl (4-position) .
Ethyl 2-bromo-4-(4-trifluoromethylphenyl)thiazole-5-carboxylate (CAS: SC-25586) Formula: C₁₄H₁₁BrF₃NO₂S Substituents: Bromine (2-position), 4-trifluoromethylphenyl (4-position) .
Comparative Analysis:
Key Findings :
- Halogen Impact : Bromine’s larger atomic radius and polarizability enhance nucleophilic substitution reactivity compared to chlorine, making the brominated derivatives more versatile in coupling reactions .
- Aryl Group Effects : The 3,5-difluorophenyl group introduces steric hindrance and modulates electronic properties differently than the 4-trifluoromethylphenyl group, which is more electron-withdrawing and planar .
Non-Halogenated Thiazole Analogs
Key Compound:
Ethyl 2-amino-4-(3,5-difluorophenyl)thiazole-5-carboxylate (CAS: SC-25682)
- Formula: C₁₂H₁₀F₂N₂O₂S
- Substituents: Amino group (2-position), 3,5-difluorophenyl (4-position) .
Comparative Analysis:
Key Findings :
- The amino-substituted analog lacks the bromine atom’s electrophilic character but offers improved solubility due to the hydrophilic amino group .
Biological Activity
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate is a synthetic compound that belongs to the thiazole family, known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, antifungal, anticancer properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
Chemical Formula: CHBrFNOS
Molecular Weight: 348.16 g/mol
IUPAC Name: Ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate
CAS Number: 1188123-06-9
The compound features a thiazole ring with bromine and difluorophenyl substituents, which contribute to its unique reactivity and biological properties.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 40 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
| Klebsiella pneumoniae | 45 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antibacterial agents .
2. Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal properties. It was tested against common fungal pathogens:
| Fungal Strain | Inhibition Zone Diameter (mm) |
|---|---|
| Candida albicans | 25 mm |
| Aspergillus niger | 22 mm |
The antifungal activity positions this compound as a candidate for further investigation in treating fungal infections .
3. Anticancer Properties
The anticancer potential of this compound has been explored in various studies. The compound showed cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12 µM |
| A549 (Lung cancer) | 15 µM |
| HeLa (Cervical cancer) | 10 µM |
Mechanistic studies suggest that it may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .
The biological activity of this compound is thought to involve interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes that are crucial for bacterial and fungal growth.
- Cell Cycle Arrest: In cancer cells, it appears to induce cell cycle arrest at the S phase, promoting apoptosis .
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed in treated cells, contributing to its cytotoxic effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, refluxing precursors in absolute ethanol with glacial acetic acid (as a catalyst) for 4–6 hours under inert atmospheres improves yield . Purification via recrystallization from ethanol (95%) is effective for isolating crystalline products, as demonstrated in analogous thiazole syntheses . Characterization by /-NMR, HPLC, and mass spectrometry ensures purity and structural confirmation.
Q. How can researchers validate the molecular structure of this compound using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXS software is recommended for precise structural determination . Key parameters include refining bond lengths (e.g., C-Br: ~1.85–1.90 Å) and dihedral angles (e.g., thiazole-phenyl ring coplanarity). Structure validation tools like PLATON or CCDC Mercury ensure geometric accuracy and hydrogen bonding analysis .
Q. What analytical techniques are critical for confirming the compound’s purity and functional groups?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies carboxylate (C=O stretch: ~1700 cm) and aromatic C-F bonds (~1200 cm). -NMR is essential for distinguishing 3,5-difluorophenyl substituents (δ ~-110 to -115 ppm) .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and crystallographic results be resolved for this compound?
- Methodological Answer : Discrepancies (e.g., NMR suggesting rotational isomers vs. X-ray showing static conformers) require dynamic NMR studies or variable-temperature crystallography. Cross-verification with DFT calculations (e.g., Gaussian) models electronic environments and predicts spectroscopic shifts .
Q. What strategies enable the functionalization of the bromine atom for developing derivatives with enhanced bioactivity?
- Methodological Answer : The bromine serves as a leaving group for Suzuki-Miyaura cross-coupling with aryl boronic acids. Optimize conditions using Pd(PPh) (0.5–1 mol%) in THF/EtOH (3:1) at 80°C for 12 hours . Post-reaction purification via silica gel chromatography (hexane/EtOAc) isolates derivatives for biological screening.
Q. How do hydrogen bonding and crystal packing influence the compound’s stability and solubility?
- Methodological Answer : Graph set analysis (as per Etter’s rules) identifies hydrogen-bonding motifs (e.g., R(8) rings) impacting solubility. Solubility parameters (Hansen solubility) correlate with crystal lattice energy, calculated via DSC/TGA . For stability, avoid hygroscopic solvents during crystallization .
Q. What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer : Use p38 MAP kinase inhibition assays (IC determination) with ATP-competitive ELISA protocols . Pair with molecular docking (AutoDock Vina) to predict binding to the kinase’s active site (PDB: 1OUK). Compare with known inhibitors (e.g., SB203580) for structure-activity relationship (SAR) analysis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
